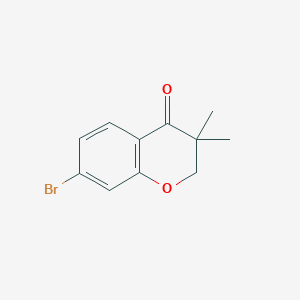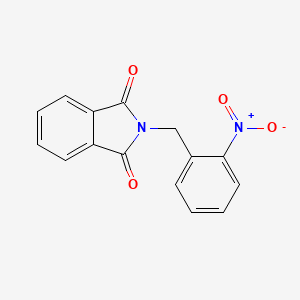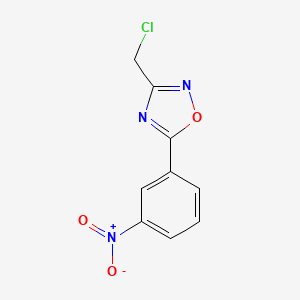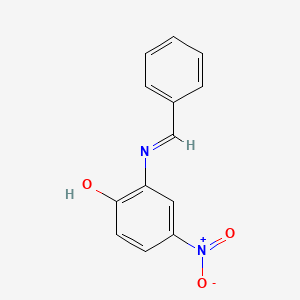
2-(benzylideneamino)-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylideneamino)-4-nitrophenol is an organic compound with the molecular formula C13H10N2O3 It is characterized by the presence of a nitro group (-NO2), a phenylmethylideneamino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylideneamino)-4-nitrophenol typically involves the condensation of 4-nitro-2-aminophenol with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) to yield 4-amino-2-{[(e)-phenylmethylidene]amino}phenol.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Reduction: 4-Amino-2-{[(e)-phenylmethylidene]amino}phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(benzylideneamino)-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(benzylideneamino)-4-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
2-Amino-4-nitrophenol: Similar structure but with an amino group instead of the phenylmethylideneamino group.
4-Nitrophenol: Lacks the phenylmethylideneamino group.
4-Amino-2-nitrophenol: Similar structure but with an amino group instead of the phenylmethylideneamino group.
Uniqueness: 2-(benzylideneamino)-4-nitrophenol is unique due to the presence of both the nitro and phenylmethylideneamino groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
3230-49-7 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(benzylideneamino)-4-nitrophenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-6-11(15(17)18)8-12(13)14-9-10-4-2-1-3-5-10/h1-9,16H |
InChI Key |
NNTURZUKNVOWBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



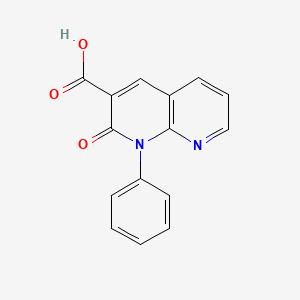

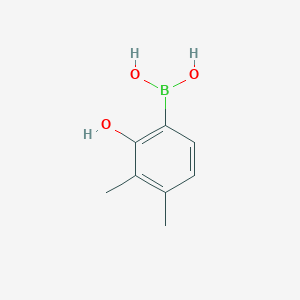
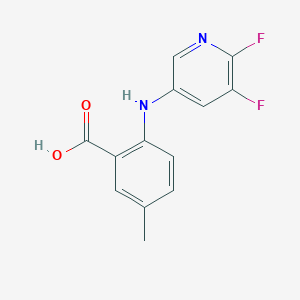
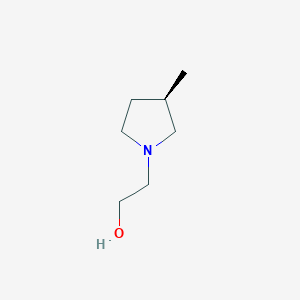

![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8799217.png)
